molecular formula C15H9ClN4O4 B11684687 N'-[(3Z)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-nitrobenzohydrazide

N'-[(3Z)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-nitrobenzohydrazide

Cat. No.: B11684687
M. Wt: 344.71 g/mol
InChI Key: NXQVJOYIZUHENM-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-CHLORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-NITROBENZOHYDRAZIDE is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N’-[(3Z)-5-CHLORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-NITROBENZOHYDRAZIDE typically involves the condensation of 5-chloroisatin with 4-nitrobenzohydrazide. The reaction is carried out in an aqueous ethanol solution under reflux conditions. The resulting product is then purified through recrystallization. The synthetic route can be summarized as follows:

    Starting Materials: 5-chloroisatin and 4-nitrobenzohydrazide.

    Reaction Conditions: Aqueous ethanol solution, reflux.

    Purification: Recrystallization.

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N’-[(3Z)-5-CHLORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-NITROBENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[(3Z)-5-CHLORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-NITROBENZOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other indole derivatives and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-CHLORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

N’-[(3Z)-5-CHLORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-NITROBENZOHYDRAZIDE can be compared with other similar compounds, such as:

    N’-[(3Z)-1-Acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide: This compound has a similar indole structure but with different substituents, leading to different biological activities.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

    5-[(Z)-(5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N,2,4-trimethylbenzenesulfonamide: Another indole derivative with potential therapeutic applications.

Properties

Molecular Formula

C15H9ClN4O4

Molecular Weight

344.71 g/mol

IUPAC Name

N-[(5-chloro-2-hydroxy-1H-indol-3-yl)imino]-4-nitrobenzamide

InChI

InChI=1S/C15H9ClN4O4/c16-9-3-6-12-11(7-9)13(15(22)17-12)18-19-14(21)8-1-4-10(5-2-8)20(23)24/h1-7,17,22H

InChI Key

NXQVJOYIZUHENM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3)Cl)O)[N+](=O)[O-]

Origin of Product

United States

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